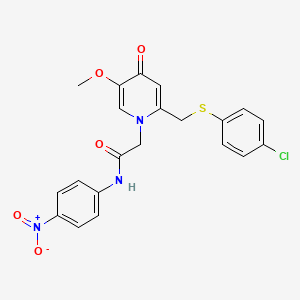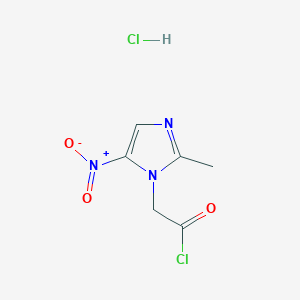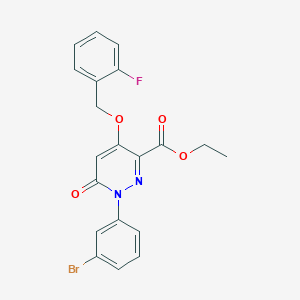
Ethyl 1-(3-bromophenyl)-4-((2-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(3-bromophenyl)-4-((2-fluorobenzyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H16BrFN2O4 and its molecular weight is 447.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of related pyrazoline and dihydropyrimidinone derivatives showcases the versatility of similar compounds in creating novel chemical entities. These compounds are synthesized through reactions involving ethyl acetoacetate, hydrazine hydrate, and various aromatic aldehydes, leading to products with potential biological activities. The characterization of these derivatives through spectral data confirms their expected structures, indicating the reliability of the synthetic methods used (Turkan et al., 2019); (Dey et al., 2022).
Biological Activities
Novel pyrazoline and dihydropyrimidinone derivatives have been investigated for their biological activities. These activities include inhibition of human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme, which are essential for various physiological processes. The inhibition constants (Ki values) suggest that these compounds possess significant biological activity, potentially contributing to therapeutic applications. Furthermore, antimicrobial and antioxidant properties have been observed in some derivatives, highlighting their potential utility in medical and pharmaceutical research (Turkan et al., 2019); (Dey et al., 2022).
In Vitro Pharmacological Screening
In vitro studies on 3, 4-Dihydropyrimidin-2-one derivatives reveal good antimicrobial activity against a variety of gram-positive and gram-negative bacteria, as well as fungal species. This screening is crucial for identifying potential therapeutic agents against infectious diseases. The evaluation of antioxidant properties further underscores the multifaceted potential of these compounds in combating oxidative stress-related pathologies (Dey et al., 2022).
Molecular Docking Studies
Molecular docking studies complement the experimental findings by providing insights into the molecular interactions between these compounds and biological targets. Such computational analyses help in understanding the binding affinities and mechanism of action, facilitating the design of more potent and selective inhibitors for therapeutic targets (Turkan et al., 2019).
Propriétés
IUPAC Name |
ethyl 1-(3-bromophenyl)-4-[(2-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O4/c1-2-27-20(26)19-17(28-12-13-6-3-4-9-16(13)22)11-18(25)24(23-19)15-8-5-7-14(21)10-15/h3-11H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBXDYLEUQQXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2F)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide](/img/structure/B2982902.png)
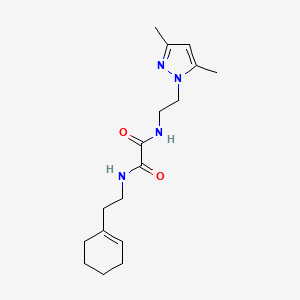
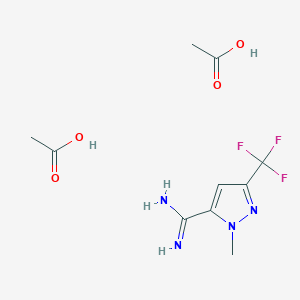
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-2-methylbenzamide](/img/structure/B2982907.png)
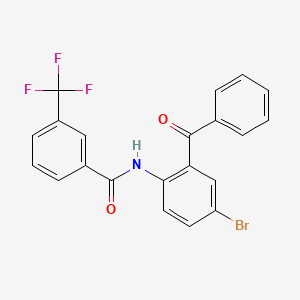

![N-(5-(furan-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2982912.png)
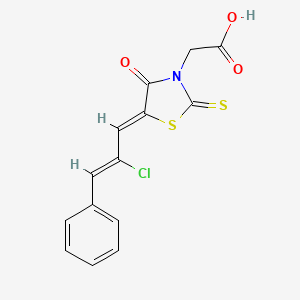
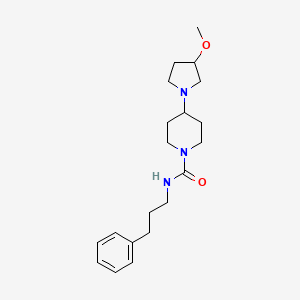
![5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2982917.png)
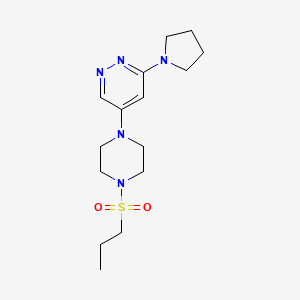
![3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2982920.png)
